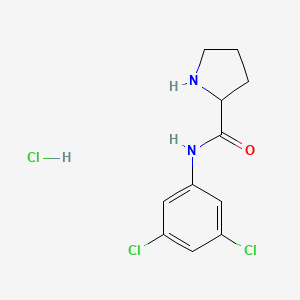

N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride

描述

N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic amide derivative with the molecular formula C₁₁H₁₂Cl₂N₂O·HCl and a molecular weight of 295.59 g/mol (calculated by adding HCl to the free base’s molecular weight of 259.13 g/mol from ). This compound features a pyrrolidine-2-carboxamide core substituted with a 3,5-dichlorophenyl group, and it exists as a hydrochloride salt to enhance solubility and stability. The free base form (CAS 1078791-26-0) is cataloged with MDL number MFCD09814246 but lacks detailed purity or storage specifications in publicly available data . The hydrochloride salt (Ref: 10-F662004) was previously marketed by CymitQuimica but is now listed as discontinued .

Structurally, the dichlorophenyl moiety confers lipophilicity, which may influence membrane permeability and receptor binding.

属性

IUPAC Name |

N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c12-7-4-8(13)6-9(5-7)15-11(16)10-2-1-3-14-10;/h4-6,10,14H,1-3H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYPNOVMNGLJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078163-22-0 | |

| Record name | 2-Pyrrolidinecarboxamide, N-(3,5-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 3,5-dichloroaniline with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

化学反应分析

Types of Reactions

N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of methoxy derivatives.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine carboxamides, including N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride. Research has demonstrated its effectiveness against multidrug-resistant strains of bacteria and fungi. For instance, derivatives of this compound have been screened against Gram-positive pathogens using broth microdilution techniques, revealing promising results in inhibiting bacterial growth .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies using A549 lung cancer cells showed that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrrolidine ring could enhance anticancer efficacy .

Inhibition of Enoyl-ACP Reductase

This compound has been identified as a novel inhibitor of InhA, an enzyme critical for the fatty acid synthesis pathway in Mycobacterium tuberculosis. This inhibition is significant given the rise of multidrug-resistant tuberculosis strains. High-throughput screening has shown that this class of compounds can bind effectively to InhA, leading to an improvement in potency through structural optimization .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various derivatives of pyrrolidine carboxamides and tested their antimicrobial activity against WHO-priority pathogens. The results demonstrated that certain modifications to the dichlorophenyl group enhanced activity against resistant strains, suggesting a potential pathway for developing new antibiotics .

Case Study 2: Anticancer Activity in Lung Cancer Models

A detailed examination of the anticancer properties was conducted using A549 cells treated with this compound derivatives. The study found that specific structural changes led to increased cytotoxicity, indicating that this compound could serve as a lead structure for developing novel anticancer drugs .

Data Summary Table

作用机制

The mechanism of action of N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It binds to certain proteins and enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

相似化合物的比较

Key Observations:

- Salt vs. Free Acid : The hydrochloride salt form improves aqueous solubility relative to the free carboxylic acid in the thiomorpholine derivative, which may require formulation adjustments for bioavailability.

- Ring Systems : The pyrrolidine ring (saturated 5-membered) vs. thiomorpholine (6-membered with sulfur) introduces differences in steric bulk and hydrogen-bonding capacity, impacting target binding selectivity.

生物活性

N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.

The primary mechanism of action for this compound involves its interaction with specific proteins and enzymes. This compound exhibits inhibitory effects on various molecular targets, impacting several biochemical pathways and cellular functions. For instance, it has been noted to inhibit certain enzymes involved in metabolic processes, which can lead to altered cell signaling and proliferation patterns.

2.1 Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. It has shown efficacy against a range of bacterial strains, including Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. These findings suggest its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using the A549 human lung adenocarcinoma cell line revealed that this compound significantly reduced cell viability. At a concentration of 100 µM, it decreased cell viability by up to 21.2%, indicating strong cytotoxic effects compared to untreated controls . The structure-activity relationship suggests that the presence of the 3,5-dichloro substituent enhances its anticancer efficacy.

| Compound | Cell Line | Viability (%) | Significance (p-value) |

|---|---|---|---|

| Control | A549 | 100 | - |

| N-(3,5-Dichlorophenyl) | A549 | 21.2 | <0.0001 |

| Cisplatin | A549 | 19.7 | - |

3. Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Resistance : A study highlighted its effectiveness against multi-drug resistant Klebsiella pneumoniae, demonstrating a significant reduction in bacterial load in treated subjects compared to controls .

- Cancer Treatment Models : In an experimental model for lung cancer, the compound was administered alongside conventional chemotherapy agents. The combination therapy showed enhanced efficacy, suggesting a synergistic effect that warrants further investigation .

4. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with dichlorophenyl substituents | Antimicrobial and anticancer activities |

| N-(4-Chlorophenyl)pyrrolidine-2-carboxamide | Single chlorine atom on phenyl ring | Reduced biological activity |

| N-(2-Hydroxyphenyl)-5-oxopyrrolidine derivatives | Hydroxy group enhancing solubility | Notable anticancer activity |

This table illustrates how the specific chlorination pattern in this compound contributes to its enhanced biological activity compared to related compounds.

常见问题

Q. What synthetic strategies are recommended for preparing N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride?

Methodological Answer: Solid-phase peptide synthesis (SPPS) using the Fmoc (fluorenylmethyloxycarbonyl) strategy is effective. For example:

- Resin: Wang resin (1% DVB crosslinking) for free C-terminal carboxyl groups.

- Coupling Agents: TCTU (tetramethylchloroformamidinium hexafluorophosphate) outperforms HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) due to higher reactivity.

- Activation: Amino acids are pre-activated with TCTU (1.03 eq) and DIPEA (1.05 eq) in DMF for 10 minutes before coupling.

- Deprotection: Fmoc removal with 20% piperidine/DMF for 30 minutes, monitored via the Kaiser test (ninhydrin) for free amine detection .

Table 1: Coupling Agent Comparison

| Agent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| HBTU | 2 hours | ~100 | |

| TCTU | 2 hours | Improved |

Q. How is the structural integrity of the compound verified post-synthesis?

Methodological Answer: Multi-modal characterization is critical:

- NMR Spectroscopy: and NMR confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.4 ppm; pyrrolidine carbons at δ 45–55 ppm). Reference analogous compounds for expected shifts .

- HPLC/MS: Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) for molecular ion validation .

- Optical Rotation: Chiral verification if stereocenters are present (e.g., [α] = +15° in methanol) .

Q. What biological activities are reported for this compound?

Methodological Answer: Derivatives of N-(3,5-dichlorophenyl)-Ala-OH exhibit dual pharmacological effects:

- γ-Secretase Inhibition: Measured via enzymatic assays using recombinant γ-secretase and fluorogenic substrates (IC values).

- β-Amyloid (Aβ) Aggregation Prevention: Evaluated using Thioflavin T fluorescence in cell-free assays .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase synthesis of carboxamide derivatives?

Methodological Answer: Key variables include:

- Coupling Agent Reactivity: TCTU > HBTU due to faster activation kinetics.

- Amino Acid Equivalents: Use 4 eq of amino acid to ensure complete coupling.

- Solvent Optimization: DMF vs. DCM for solubility; pre-activation in DMF minimizes side reactions.

- Temperature Control: Room temperature (2 hours) balances efficiency and epimerization risk .

Q. How does X-ray crystallography resolve conformational dynamics of N-(3,5-dichlorophenyl) derivatives?

Q. How to address contradictions between in vitro and in vivo γ-secretase inhibition data?

Methodological Answer: Discrepancies may arise from:

- Cell Permeability: Assess via PAMPA (parallel artificial membrane permeability assay).

- Metabolic Stability: LC-MS/MS quantification of parent compound vs. metabolites in plasma.

- Off-Target Effects: RNA-seq or proteomics to identify unintended pathways.

- Dosing Regimen: Adjust in vivo administration (e.g., oral vs. IV) to match in vitro IC exposure .

Q. What strategies validate the anti-aggregation activity of β-amyloid inhibitors?

Methodological Answer:

- Thioflavin T Assay: Monitor fluorescence at λ=440 nm, λ=490 nm upon Aβ fibril binding.

- TEM Imaging: Visualize fibril morphology changes (e.g., reduced fibril density).

- Surface Plasmon Resonance (SPR): Quantify binding kinetics to immobilized Aβ peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。